molecular formula C13H14FN3O2 B12239143 N-(4-fluoro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-(4-fluoro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B12239143
M. Wt: 263.27 g/mol
InChI Key: RVXIHCHDLKLSSR-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a pyrazole ring. These structural features contribute to its distinct chemical and physical properties, making it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-fluoro-3-methoxyaniline with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: In chemistry, N-(4-fluoro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various materials, including polymers and specialty chemicals. Its unique properties make it suitable for use in the production of high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the target’s activity, resulting in various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-chloro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • N-(4-bromo-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • N-(4-methyl-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Comparison: Compared to its analogs, N-(4-fluoro-3-methoxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with molecular targets. These characteristics make it distinct from other similar compounds and contribute to its specific applications in various fields.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14FN3O2/c1-8-6-11(16-17(8)2)13(18)15-9-4-5-10(14)12(7-9)19-3/h4-7H,1-3H3,(H,15,18)

InChI Key

RVXIHCHDLKLSSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)F)OC

Origin of Product

United States

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